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Tetrahydro-1,2,4,5-tetrazine-3,6-dione
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Overview
Description
1,2,4,5-Tetrazinane-3,6-dione is a heterocyclic compound with the molecular formula C₂H₄N₄O₂. It is a member of the tetrazine family, characterized by a six-membered ring containing four nitrogen atoms.
Preparation Methods
The synthesis of 1,2,4,5-tetrazinane-3,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiocarbohydrazide with bis(carboxymethyl) trithiocarbonate, followed by oxidation to form the desired tetrazine derivative . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,2,4,5-Tetrazinane-3,6-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Aromatic nucleophilic substitution reactions are common, where nucleophiles replace specific substituents on the tetrazine ring.
Common reagents used in these reactions include hydrogen peroxide, isoamyl nitrite, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,4,5-Tetrazinane-3,6-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,2,4,5-tetrazinane-3,6-dione exerts its effects involves its high electrophilicity and tendency for ring-opening reactions. These properties make it a versatile reagent in various chemical transformations. The molecular targets and pathways involved depend on the specific application and derivative used .
Comparison with Similar Compounds
1,2,4,5-Tetrazinane-3,6-dione can be compared with other tetrazine derivatives, such as 3,6-bis(methylsulfanyl)-1,2,4,5-tetrazine and 3,6-dichloro-1,2,4,5-tetrazine . These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications.
Biological Activity
Tetrahydro-1,2,4,5-tetrazine-3,6-dione is a member of the tetrazine family of heterocyclic compounds known for their diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is characterized by a six-membered ring structure containing four nitrogen atoms. This unique composition contributes to its reactivity and biological significance. Its derivatives have been studied extensively for their potential therapeutic applications.
Biological Activities
The biological activities of this compound and its derivatives include:
- Anticancer Activity : Several studies have reported that derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from this tetrazine have shown potent activity against breast and lung cancer cells .
- Antiviral Properties : Research indicates that some derivatives possess antiviral effects against specific viruses. A study highlighted the efficacy of certain tetrazine derivatives in inhibiting viral replication .
- Antifungal and Antibacterial Effects : The compound has demonstrated effectiveness against fungal and bacterial pathogens. It has been noted for its potential in treating infections caused by resistant strains .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Electrophilic Nature : The compound's high electrophilicity facilitates reactions with nucleophiles in biological systems. This property is crucial for its interactions with cellular targets.
- Bioorthogonal Reactions : Its derivatives are utilized as bioorthogonal chemical probes in live-cell imaging and labeling studies. This application allows researchers to study biological processes without interfering with native pathways .
- Enzyme Inhibition : Some studies suggest that tetrazine derivatives may inhibit specific enzymes involved in cancer progression or viral replication .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study conducted by the National Cancer Institute (NCI) evaluated the anticancer properties of several tetrazine derivatives at a concentration of 10−5M. Compounds identified as 4 , 8 , and 9 exhibited significant cytotoxicity against specific cancer cell lines, leading to further investigations into their structure-activity relationships (SAR) .
Case Study 2: Antiviral Effects
In another study focusing on antiviral activity, derivatives of tetrahydro-1,2,4,5-tetrazine were tested against influenza virus strains. The results indicated a marked reduction in viral titers upon treatment with these compounds, suggesting their potential as antiviral agents .
Properties
CAS No. |
624-40-8 |
---|---|
Molecular Formula |
C2H4N4O2 |
Molecular Weight |
116.08 g/mol |
IUPAC Name |
1,2,4,5-tetrazinane-3,6-dione |
InChI |
InChI=1S/C2H4N4O2/c7-1-3-5-2(8)6-4-1/h(H2,3,4,7)(H2,5,6,8) |
InChI Key |
XMKLTEGSALONPH-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)NNC(=O)NN1 |
Origin of Product |
United States |
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